molecular formula C7H5NO3S B6163187 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione CAS No. 103979-57-3

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione

Cat. No. B6163187
CAS RN: 103979-57-3
M. Wt: 183.2
InChI Key:
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Description

1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione (MTOD) is an organic compound belonging to the thieno[3,2-d]oxazine-2,4-dione family of compounds. It is a heterocyclic aromatic compound and is a colorless solid at room temperature. MTOD has been studied extensively due to its potential applications in organic synthesis, scientific research, and medicine.

Scientific Research Applications

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione has been studied extensively due to its potential applications in scientific research. It has been used as a model compound for the study of the reactivity of heterocyclic aromatic compounds and as a starting material for the synthesis of other heterocyclic aromatics. 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione has also been used as a building block for the synthesis of novel polycyclic aromatic compounds.

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is not yet fully understood. However, it is believed that the compound undergoes a series of oxidation and reduction reactions in the presence of catalysts, resulting in the formation of a variety of reactive intermediates. These intermediates can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione have not been extensively studied. However, it has been shown to have antioxidant activity, which may be beneficial in preventing cellular damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The major advantage of using 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione in laboratory experiments is its low cost and availability. It is also relatively stable and can be synthesized easily in a two-step process. However, there are some limitations to using 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione in laboratory experiments. It is not soluble in water and its reactivity is limited due to its heterocyclic structure.

Future Directions

Given the potential applications of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione in scientific research, there are several possible future directions for further research. These include the synthesis of novel polycyclic aromatic compounds, further studies into its antioxidant and anti-inflammatory properties, and further investigations into its mechanism of action. Additionally, further studies could be done to explore the potential applications of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione in medicine, such as its use as an antimicrobial agent or as a drug delivery system.

Synthesis Methods

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione can be synthesized in a two-step process. The first step involves the reaction of 2-methylthiophene-2-carboxylic acid with thiourea in the presence of an acid catalyst to form 1-methyl-1H,2H,4H-thieno[3,2-d]oxazin-2-one. The second step involves the reaction of the oxazinone with formaldehyde in the presence of a base catalyst to form 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione (1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione involves the cyclization of a thieno[3,2-d][1,3]oxazine-2,4-dione intermediate with methylamine.", "Starting Materials": [ "2-chloroacetic acid", "thiophene-2-carboxylic acid", "phosphorus pentoxide", "thionyl chloride", "methylamine" ], "Reaction": [ "The synthesis begins with the reaction of 2-chloroacetic acid with thiophene-2-carboxylic acid in the presence of phosphorus pentoxide to form 2-(thiophen-2-yl)malonic acid.", "The resulting product is then treated with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with methylamine to form the thieno[3,2-d][1,3]oxazine-2,4-dione intermediate.", "Finally, the intermediate is cyclized with methylamine to form 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione." ] }

CAS RN

103979-57-3

Product Name

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione

Molecular Formula

C7H5NO3S

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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